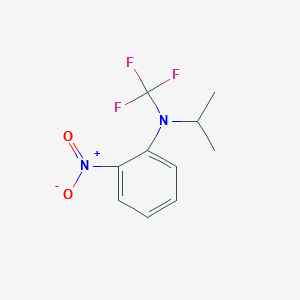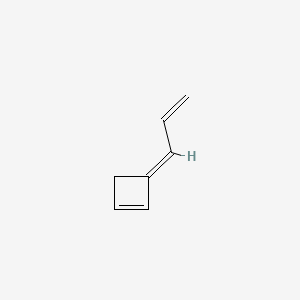![molecular formula C12H24N2 B13971230 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Méthodes De Préparation
The synthesis of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . The reaction conditions typically include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-Isopropyl-2-methyl-2,8-diazaspiro[45]decane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compoundsIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of RIPK1, a kinase involved in necroptosis, a form of programmed cell death . The compound exerts its effects by binding to the active site of the kinase, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death.
Comparaison Avec Des Composés Similaires
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be compared with other similar compounds such as 2-methyl-2,8-diazaspiro[4.5]decane and 8-methyl-2,8-diazaspiro[4.5]decane . These compounds share a similar spiro-connected bicyclic structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific isopropyl and methyl substituents, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-methyl-8-propan-2-yl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)14-8-5-12(6-9-14)4-7-13(3)10-12/h11H,4-10H2,1-3H3 |
Clé InChI |
IQVDOTDCSPKNPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(CCN(C2)C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


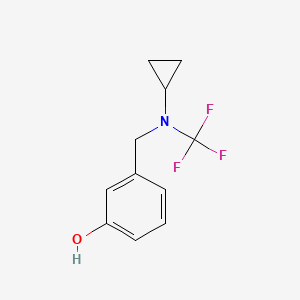
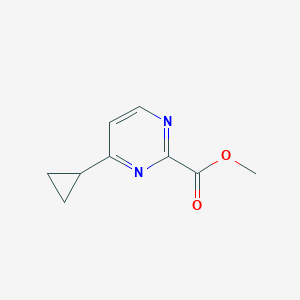
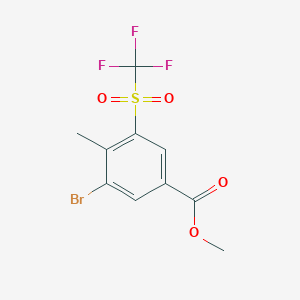
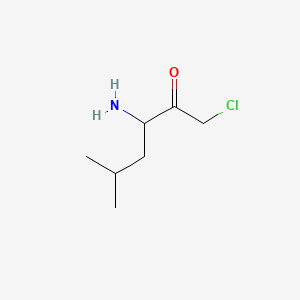
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)



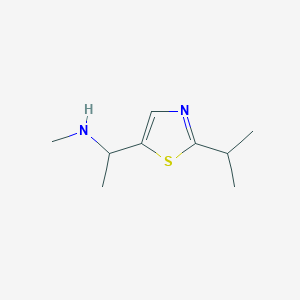
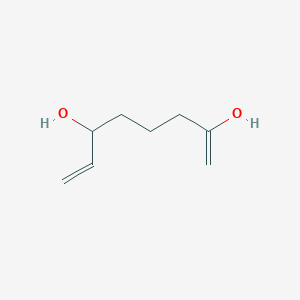
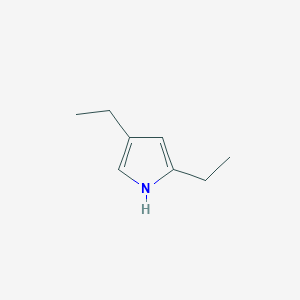
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
